molecular formula C15H20BrCl2N3O2S B1672574 h-0104 Dihydrochloride CAS No. 913636-88-1

h-0104 Dihydrochloride

Cat. No. B1672574
M. Wt: 457.2 g/mol
InChI Key: HVNZBMLWOCZURY-IDMXKUIJSA-N
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Description

H-0104 Dihydrochloride is a Rho-associated coiled coil-formed protein kinase (ROCK) inhibitor that acts by exerting strong intraocular pressure (IOP)-lowering effects into the eyes of monkeys.

properties

CAS RN

913636-88-1

Product Name

h-0104 Dihydrochloride

Molecular Formula

C15H20BrCl2N3O2S

Molecular Weight

457.2 g/mol

IUPAC Name

4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride

InChI

InChI=1S/C15H18BrN3O2S.2ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;/h2,4-5,9-11,17H,3,6-8H2,1H3;2*1H/t11-;;/m0../s1

InChI Key

HVNZBMLWOCZURY-IDMXKUIJSA-N

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl

SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)Br.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

H-0104 Dihydrochloride;  H 0104 Dihydrochloride;  H0104 Dihydrochloride;  H-0104 2HCl;  H 0104 2HCl;  H0104 2HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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